1-methoxy-3-(4-phenoxybutoxy)benzene

Description

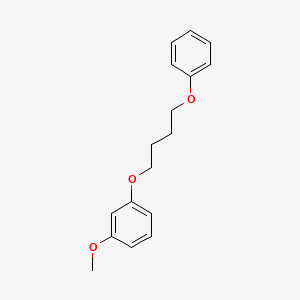

1-Methoxy-3-(4-phenoxybutoxy)benzene is a benzene derivative featuring a methoxy group (-OCH₃) at the para position and a 4-phenoxybutoxy substituent at the meta position. The methoxy group is known to enhance electron-donating effects on the aromatic ring, influencing reactivity and solubility, while the 4-phenoxybutoxy chain introduces steric bulk and lipophilicity. Such compounds are often intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their tunable substituents and stability .

Properties

IUPAC Name |

1-methoxy-3-(4-phenoxybutoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c1-18-16-10-7-11-17(14-16)20-13-6-5-12-19-15-8-3-2-4-9-15/h2-4,7-11,14H,5-6,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONCITBNMXIOJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-3-(4-phenoxybutoxy)benzene typically involves the following steps:

Preparation of 4-phenoxybutanol: This can be achieved by reacting phenol with 4-chlorobutanol in the presence of a base such as potassium carbonate.

Etherification: The 4-phenoxybutanol is then reacted with 1-methoxy-3-bromobenzene under basic conditions to form this compound. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) with a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-3-(4-phenoxybutoxy)benzene can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: Due to the presence of electron-donating groups (methoxy and phenoxybutoxy), the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidative conditions.

Reduction: The phenoxybutoxy group can be reduced to form a corresponding alcohol or alkane under appropriate conditions.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid.

Halogenation: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products

Nitration: Formation of nitro derivatives.

Halogenation: Formation of halogenated derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-methoxy-3-(4-phenoxybutoxy)benzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methoxy-3-(4-phenoxybutoxy)benzene involves its interaction with molecular targets through its functional groups. The methoxy and phenoxybutoxy groups can participate in hydrogen bonding, van der Waals interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-methoxy-3-(4-phenoxybutoxy)benzene and analogous compounds:

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Unique Properties | Applications |

|---|---|---|---|---|

| This compound | Methoxy, 4-phenoxybutoxy | ~376.5 (estimated) | High lipophilicity due to phenoxybutoxy chain; potential for selective reactivity | Organic synthesis, polymer chemistry |

| 1-Methoxy-3-(4-methylphenoxy)benzene | Methoxy, 4-methylphenoxy | ~218.3 | Increased hydrophobicity from methylphenoxy group; altered electrophilic substitution | Chemical intermediates, biological studies |

| 1-Methoxy-3-(trifluoropropenyl)benzene | Methoxy, trifluoropropenyl | 202.2 | Enhanced metabolic stability and lipophilicity from CF₃ group | Medicinal chemistry, enzyme inhibition |

| 1-Methoxy-3-(methoxymethoxy)benzene | Methoxy, methoxymethoxy | 168.2 | Dual ether functionalities; selective reactivity in nitration/hydrogenation | Protecting group strategies, synthesis |

| 1-Ethoxy-3-methylbenzene | Ethoxy, methyl | ~150.2 | Reduced electron-donating effect vs. methoxy; lower boiling point | Solvent, fragrance industry |

| 1-Methoxy-3-(p-tolylthio)propan-2-one | Methoxy, p-tolylthio, ketone | ~224.3 | Thioether and ketone groups enable nucleophilic and oxidative reactivity | Antimicrobial agents, catalysis |

Key Comparative Insights:

Trifluoropropenyl groups (as in ) impart metabolic resistance and electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.

Lipophilicity and Solubility: The 4-phenoxybutoxy group introduces significant hydrophobicity, similar to 4-methylphenoxy derivatives , but with greater chain flexibility. This property may enhance membrane permeability in drug design. Compounds like 1-methoxy-3-(methoxymethoxy)benzene exhibit higher solubility in polar solvents due to dual ether groups, whereas the target compound’s long alkyl chain may limit aqueous solubility.

Biological Activity: Sulfinyl or thioether groups (e.g., ) enable hydrogen bonding and covalent interactions with biological targets, unlike the non-reactive ether linkages in the target compound. However, the phenoxybutoxy chain could facilitate lipid bilayer interactions in cellular assays .

Synthetic Utility :

- The target compound’s structure is amenable to further functionalization (e.g., bromination at the butoxy chain or methoxy-directed substitutions), akin to 1-(4-bromobutoxy)-4-methoxybenzene .

Research Findings and Data Gaps

- Thermal Stability: Phenoxybutoxy-containing compounds (e.g., ) often show higher thermal stability than methyl or methoxy analogs, suggesting utility in high-temperature reactions.

- Toxicity: Limited data exist for the target compound, but structurally similar brominated derivatives (e.g., ) exhibit moderate cytotoxicity, warranting further safety studies.

- Catalytic Applications: Methoxybenzene derivatives are widely used in cross-coupling reactions (e.g., Suzuki-Miyaura ), though the phenoxybutoxy group’s bulk may require optimized catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.